3-(4-乙基-1H-1,2,3-三唑-1-基)-4-甲基苯胺

描述

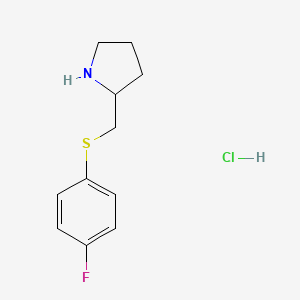

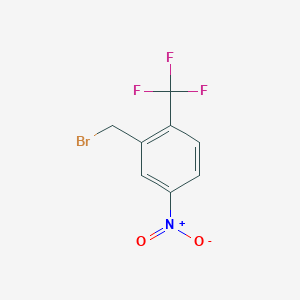

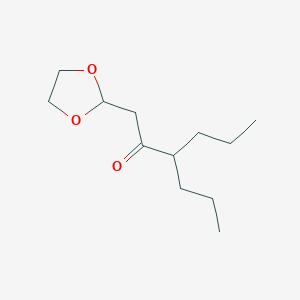

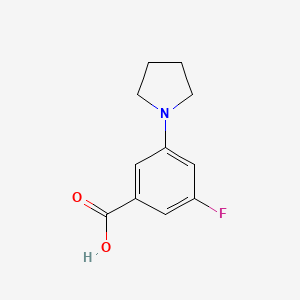

“3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is characterized by a 1,2,3-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been reported in the literature . The synthesis typically involves a “Click” chemistry approach and a Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material is usually an ethyl lactate, which undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids to afford the target molecules .Molecular Structure Analysis

The molecular structure of “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” is characterized by a 1,2,3-triazole ring substituted with an ethyl group at the 4-position and a methyl-aniline group at the 3-position . The exact structure can be confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” include a Mitsunobu reaction and a Suzuki–Miyaura cross-coupling reaction . The Mitsunobu reaction is used to convert a hydroxyl group into a tosyl moiety, and the Suzuki–Miyaura cross-coupling reaction is used to couple the resulting compound with different arylboronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” can be inferred from its molecular structure. It is likely to be a solid at room temperature . The exact properties such as melting point, boiling point, solubility, and stability can be determined through experimental methods.科学研究应用

抗氧化活性:Tumosienė 等人(2014 年)的一项研究合成了相关三唑化合物的 novel S-取代衍生物,表现出显着的抗氧化活性,甚至超过了一些抗生素的功效(Tumosienė 等人,2014)。

晶体结构和四元键:Ahmed 等人(2020 年)的研究探索了三唑衍生物的晶体结构,包括具有 α-酮酯官能团的三唑衍生物。这些化合物通过特定的键合相互作用在固态中形成自组装二聚体,这对于理解它们的分子行为至关重要(Ahmed 等人,2020)。

分子结构和氢键:Dolzhenko 等人(2010 年)的一项研究重点关注相关化合物的分子结构,强调分子内氢键在其结构稳定中的重要性(Dolzhenko 等人,2010)。

发光的喹啉-三唑:Bai 等人(2017 年)研究了喹啉-三唑的氢键相互作用和发光特性,这与材料科学和光电学相关(Bai 等人,2017)。

抗菌活性:Holla 等人(2005 年)合成了取代的三唑并测试了它们的抗菌活性,突出了这些化合物的潜在药物应用(Holla 等人,2005)。

细胞毒性和抗癌潜力:Šermukšnytė 等人(2022 年)的一项研究检查了 1,2,4-三唑-3-硫醇的衍生物对各种癌细胞系的细胞毒性作用,表明在癌症治疗中具有潜力(Šermukšnytė 等人,2022)。

未来方向

The future directions for the research on “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” could involve further exploration of its potential biological activities. Given that similar 1H-1,2,3-triazole analogs have shown inhibitory activity against the carbonic anhydrase-II enzyme , it would be interesting to investigate whether “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” exhibits similar activity. Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could also be areas of future research.

属性

IUPAC Name |

3-(4-ethyltriazol-1-yl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-3-10-7-15(14-13-10)11-6-9(12)5-4-8(11)2/h4-7H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFOPNIRUCAQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(N=N1)C2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)